Strict Substrate Discrimination by Indoleacetate-CoA Ligase
Indoleacetate-CoA ligase from Aromatoleum aromaticum activates (indol-3-yl)acetate to its CoA thioester with 100% relative activity. In contrast, phenylacetate yields only 20% activity, 2-methyl-indole-3-acetate yields 6.3% activity, and indolepropionate yields 2.9% activity [1]. This demonstrates that the indole ring and the acetic acid side chain are both critical for efficient recognition; even minor methylation at C2 reduces catalytic efficiency by >15-fold.
| Evidence Dimension | Relative enzymatic activity (formation of CoA thioester) |
|---|---|
| Target Compound Data | 100% activity |
| Comparator Or Baseline | Phenylacetate: 20% activity; 2-Methyl-indole-3-acetate: 6.3% activity; Indolepropionate: 2.9% activity |
| Quantified Difference | ≥5-fold reduction for phenylacetate; 15.9-fold reduction for 2-methyl-IAA; 34.5-fold reduction for indolepropionate |
| Conditions | Aromatoleum aromaticum indoleacetate-CoA ligase (EC 6.2.1.75), pH and temperature not specified |
Why This Matters
Procurement of authentic S-2-(indol-3-yl)acetyl-CoA is essential for assays with indoleacetate-CoA ligase, as even closely related arylacetic acids exhibit drastically reduced turnover, precluding reliable use of cheaper generic CoA donors.
- [1] BRENDA: EC 6.2.1.75 - indoleacetate-CoA ligase. Substrate specificity data for (indol-3-yl)acetate, phenylacetate, 2-methyl-indole-3-acetate, and indolepropionate. View Source
